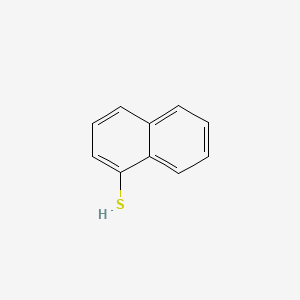

1-Naphthalenethiol

Vue d'ensemble

Description

It is a white solid and one of the two monothiols of naphthalene, the other being 2-naphthalenethiol . This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Méthodes De Préparation

1-Naphthalenethiol can be synthesized through several methods:

Tin/Hydrochloric Acid Reduction: This method involves the reduction of naphthalene-1-sulfonyl chloride using tin and hydrochloric acid.

Palladium-Catalyzed Reaction: Another method involves the reaction of 1-bromonaphthalene with silylthiolate, followed by hydrolysis of the resulting silathioether.

Grignard Reagent Method: The Grignard reagent generated from 1-bromonaphthalene is treated with elemental sulfur, followed by acidification to yield this compound.

Iodine-Catalyzed Reduction: This method uses triphenylphosphine and iodine to reduce 1-naphthalenesulfonic acid.

Analyse Des Réactions Chimiques

Oxidation Reactions with Molecular Oxygen

1-Naphthalenethiol undergoes oxidation with molecular oxygen (³O₂) through radical-mediated pathways. Key findings include:

-

Primary Reaction : Attack of ³O₂ on the 1-naphthyl radical (C₁₀H₇- ) forms a peroxy radical (C₁₀H₇OO- ) with a well depth of ~50 kcal/mol .

-

Secondary Pathways : Six consecutive reaction channels yield products such as CO, CO₂, phenyl radicals (C₆H₅- ), and acetylene (C₂H₂) .

Table 1: Oxidation Pathways and Products

| Reaction Channel | Products | Energy Barrier (kcal/mol) |

|---|---|---|

| Peroxy radical decomposition | C₆H₅- + CO₂ + C₂H₂ | < 50 |

| Isomerization | Oxepin intermediates | 20–30 |

| Cyclization | Benzofuran derivatives | 25–35 |

These pathways are critical in polycyclic aromatic hydrocarbon (PAH) combustion and atmospheric chemistry .

Organometallic Lithiation

Treatment with butyllithium (BuLi) and tmeda generates the 2-lithio derivative (C₁₀H₇SLi), enabling regioselective functionalization at the β-position . This reactivity parallels arylthiol lithiation trends, offering synthetic utility for naphthalene derivatives.

Disulfide and Sulfide Formation

This compound participates in oxidative coupling reactions:

-

Disulfide Synthesis : Air oxidation yields 1,1'-dinaphthyldisulfide (C₁₀H₇S–SC₁₀H₇), reversible under reductive conditions .

-

Sulfide Byproducts : Reaction with residual naphthol forms 2,2'-dinaphthylsulfide (C₁₀H₇S–C₁₀H₇) in catalytic processes .

Table 2: Catalytic Reaction Yields

| Catalyst | Temperature (°C) | Conversion (%) | Disulfide Yield (%) |

|---|---|---|---|

| Thoria | 490 | 78 | 8 |

| Thoria | 410 | 35 | <5 |

Surface Reactivity in Self-Assembled Monolayers (SAMs)

This compound forms mixed SAMs with alkanethiols (e.g., octanethiol) on gold surfaces:

Applications De Recherche Scientifique

Surface-Enhanced Raman Scattering (SERS)

1-Naphthalenethiol is widely used in SERS as a model analyte. Its distinctive vibrational spectra make it an ideal candidate for characterizing SERS performance. The thiol group enhances the electromagnetic field around nanoparticles, leading to improved signal intensity and sensitivity in Raman spectroscopy applications.

Case Study: SERS Performance Evaluation

A study demonstrated that this compound significantly increased the SERS signal when adsorbed onto silver nanoparticles, showcasing its effectiveness in trace detection of various analytes. The enhancement factor was quantified, indicating a notable improvement over other thiols used in similar applications.

Self-Assembled Monolayers (SAMs)

The formation of SAMs on gold surfaces using this compound has been extensively studied. These monolayers exhibit unique properties that are beneficial for various applications in nanotechnology and materials science.

Case Study: Binary SAMs

Research involving binary SAMs created by sequential deposition of this compound and octanethiol revealed significant insights into the phase behavior of mixed organothiol systems. Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS) were employed to analyze the surface structure and oxidation states of the monolayers. The findings highlighted the susceptibility of this compound monolayers to oxidation, which affects their stability and performance .

Chemical Sensing

This compound has been identified as a promising candidate for chemical sensors, particularly in detecting environmental pollutants and hazardous substances due to its ability to interact with semiconductor materials like MoS2.

Case Study: MoS2 Defect Healing

A study investigated the defect healing properties of this compound on MoS2 surfaces, demonstrating that exposure to this compound led to a significant reduction in sulfur vacancies. This defect healing was correlated with enhanced chemical sensing capabilities, as evidenced by changes in electrical characteristics under varying analyte conditions .

Optical Properties Detection

The optical properties of materials can be influenced by the incorporation of this compound into polymeric networks. Its ability to diffuse within these networks allows for innovative applications in optical sensors.

Case Study: Polymer Network Integration

In a study focusing on polymeric systems, this compound was integrated into a polymer matrix to enhance light absorption properties. The results indicated that the presence of this compound improved the sensitivity of optical detection methods, making it suitable for applications in photodetectors and imaging systems .

Enantioselective Reactions

In synthetic chemistry, this compound has been utilized as a reagent in enantioselective cross-coupling reactions, contributing to the development of chiral compounds.

Case Study: Asymmetric Synthesis

Research involving asymmetric cross-coupling reactions highlighted the role of this compound in influencing stereochemical outcomes. The compound's reactivity was assessed under various conditions, demonstrating its potential for synthesizing enantiomerically enriched products .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-naphthalenethiol involves its interaction with metal surfaces to form self-assembled monolayers. These monolayers are stabilized by van der Waals interactions and chemisorption to metal atoms . The compound’s thiol group plays a crucial role in binding to metal surfaces, which is essential for its applications in SERS and SAMs.

Comparaison Avec Des Composés Similaires

1-Naphthalenethiol is similar to other thiol-substituted aromatic compounds, such as:

2-Naphthalenethiol: Another monothiol of naphthalene, differing in the position of the thiol group.

Thiophenol: A simpler aromatic thiol with a benzene ring instead of a naphthalene ring.

4-Methylbenzenethiol: A thiol-substituted benzene with a methyl group.

This compound is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to simpler aromatic thiols. This uniqueness makes it particularly useful in applications requiring specific surface interactions and chemical reactivity.

Activité Biologique

1-Naphthalenethiol, also known as 1-thionaphthalene, is an organosulfur compound with the molecular formula . It has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by a naphthalene ring with a thiol (-SH) group. This structure imparts unique chemical reactivity, making it a valuable precursor in organic synthesis and a potential pharmacophore in drug development. The compound exhibits both hydrophobic and polar characteristics, allowing for interactions with various biological targets.

Biological Activities

This compound has been studied for its various biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models. This property is essential for preventing cellular damage and may contribute to its protective effects against various diseases.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicate that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

- Platelet Aggregation Inhibition : A study highlighted that derivatives of naphthalenethiol can inhibit platelet aggregation induced by various agonists. This effect is attributed to the suppression of ATP release from platelets and the modulation of intracellular calcium levels, indicating potential cardiovascular benefits .

The biological activities of this compound are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties are linked to its ability to modulate ROS levels within cells, thereby influencing signaling pathways associated with cell survival and apoptosis.

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its cytotoxic effects on cancer cells.

- Interaction with Cellular Membranes : The hydrophobic nature of this compound allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting cell signaling processes.

Study on Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability, with IC50 values indicating effective cytotoxicity at low micromolar concentrations. The study further elucidated that apoptosis was mediated through the activation of caspase pathways, highlighting the compound's potential for therapeutic applications in oncology .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. The compound exhibited strong activity against E. coli, with an MIC of 32 µg/mL, showcasing its potential as a natural antimicrobial agent .

Research Findings Summary Table

Propriétés

IUPAC Name |

naphthalene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXOVMIIVBKGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060185 | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-36-2 | |

| Record name | 1-Naphthalenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A78CP495H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.